
Soblidotin
概要
説明
アウリスタチン PE(ソブリドチンとしても知られる)は、ウミウサギの一種であるDolabella auriculariaから単離された天然物であるドラストチン 10の合成誘導体です。アウリスタチン PEは強力なチューブリン重合阻害剤であり、微小管の動態を阻害し、細胞周期停止とアポトーシスを引き起こします。 この化合物は、抗腫瘍活性を示し、標的がん治療のための抗体薬物複合体のペイロードとして使用されています .
準備方法
合成経路と反応条件
アウリスタチン PEは、ドラストチン 10から始まる一連の化学反応によって合成されます。 合成には、ドラストチン 10のDoeユニットをフェニルエチルアミンで置換することで、アウリスタチン PEが形成されます . 反応条件は通常、目的の生成物の形成を促進するために、有機溶媒、保護基、触媒を使用します。
工業生産方法
アウリスタチン PEの工業生産には、収率と純度を高くするために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、最終生成物を分離するためのクロマトグラフィーや結晶化などの複数の精製工程が含まれます。 品質管理対策は、医薬品としての化合物の均一性と安全性を確保するために実施されます .
化学反応の分析
反応の種類
アウリスタチン PEは、次のようなさまざまな化学反応を受けます。
酸化: アウリスタチン PEは、酸化されて、生物学的活性を変えたさまざまな誘導体を形成できます。
還元: 還元反応は、アウリスタチン PEの官能基を変更し、その効力と安定性に影響を与える可能性があります。
一般的な試薬と条件
アウリスタチン PEの化学反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな有機溶媒(例:ジクロロメタン、メタノール)などがあります。 温度、pH、反応時間などの反応条件は、所望の結果を得るために注意深く制御されます .
主な生成物
アウリスタチン PEの化学反応から形成される主な生成物には、官能基が変更されたさまざまな誘導体が含まれます。 これらの誘導体は、その生物学的活性と潜在的な治療用途について評価されることがよくあります .
科学研究への応用
アウリスタチン PEは、次のような幅広い科学研究への応用があります。
科学的研究の応用
Case Studies
- Antivascular Effects : A study investigated the antivascular effects of Soblidotin on murine Colon26 adenocarcinoma. Treatment with this compound resulted in significant disruption of the microtubule cytoskeleton in human umbilical vascular endothelial cells (HUVEC), enhancing vascular permeability and reducing tumor perfusion .
- Tumor Regression : In another study involving nude mice bearing MX-1 tumors, this compound administration led to nearly complete regression of tumors within a few hours post-treatment. MRI and confocal laser scanning microscopy techniques confirmed significant reductions in blood flow to the tumors without affecting normal tissues .
Clinical Trials
This compound is currently undergoing phase II clinical trials for solid tumors. The recommended dosage is 2.4 mg/m² administered intravenously over 60 minutes on days 1 and 8 every 21 days . The drug's combination effects with other anticancer agents such as cisplatin and gemcitabine have shown promising results, indicating enhanced antitumor efficacy when used in conjunction with these drugs .
Summary of Findings
Study | Tumor Type | Effect Observed | Methodology |
---|---|---|---|
Watanabe et al., 2006 | Colon26 Adenocarcinoma | Enhanced vascular permeability; reduced tumor perfusion | In vivo studies with HUVECs |
Natsume et al., 2007 | MX-1 Tumors | Nearly complete tumor regression | MRI and CLSM techniques |
Combination Study | Various Tumors | Significant growth inhibition with combination therapies | In vivo models with multiple drug combinations |
作用機序
アウリスタチン PEは、微小管形成に不可欠なタンパク質であるチューブリンに結合することで効果を発揮します。アウリスタチン PEは、チューブリンの重合を阻害することによって、微小管の動態を阻害し、G2/M期での細胞周期停止とそれに続くアポトーシスを引き起こします。 この化合物は、急速に分裂するがん細胞を特異的に標的とするため、効果的な抗がん剤となります .
類似の化合物との比較
アウリスタチン PEは、モノメチルアウリスタチン Eやモノメチルアウリスタチン Fなどのアウリスタチンファミリーの化合物に属しています。 これらの化合物は、作用機序が似ていますが、化学構造と薬物動態が異なります . アウリスタチン PEは、他のアウリスタチンと比較して、高い効力と幅広い抗腫瘍活性を示しています .
類似の化合物のリスト
- モノメチルアウリスタチン E
- モノメチルアウリスタチン F
- ドラストチン 10
- ビンブラスチン
- パクリタキセル
類似化合物との比較
Auristatin PE is part of the auristatin family of compounds, which includes monomethyl auristatin E and monomethyl auristatin F. These compounds share a similar mechanism of action but differ in their chemical structure and pharmacokinetic properties . Compared to other auristatins, auristatin PE has shown higher potency and a broader spectrum of antitumor activity .
List of Similar Compounds
- Monomethyl auristatin E
- Monomethyl auristatin F
- Dolastatin 10
- Vinblastine
- Paclitaxel
生物活性
Soblidotin, also known as TZT-1027, is a synthetic derivative of dolastatin 10, a potent antitumor agent originally derived from the marine mollusk Dolabella auricularia. This compound exhibits significant biological activity primarily through its mechanism of action as an antimicrotubule agent, leading to the depolymerization of microtubules. This article delves into the biological activity of this compound, highlighting its antitumor efficacy, combination therapies, and specific case studies.
This compound functions by binding to tubulin, inhibiting microtubule polymerization, and thereby disrupting mitotic spindle formation during cell division. This action induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells. The compound has shown to be effective against various tumor types, including those resistant to other chemotherapeutics.
Antitumor Activity
In Vitro and In Vivo Studies:
this compound has demonstrated potent antitumor activity across multiple models:
- IC50 Values: The half-maximal inhibitory concentration (IC50) for this compound was found to be approximately 2.2 µM for microtubule protein polymerization and 1.2 µM for monosodium glutamate-induced tubulin polymerization .
- Tumor Models: Efficacy has been observed in murine models such as P388 leukemia, Colon26 carcinoma, and human tumor xenografts like MX-1 and A549 lung cancer .
Table 1: Summary of Antitumor Efficacy in Various Models
Tumor Model | Type | Response to this compound |
---|---|---|
P388 Leukemia | Murine | Significant growth inhibition |
Colon26 Carcinoma | Murine | Significant growth inhibition |
MX-1 | Human Xenograft | Near complete regression |
A549 | Human Non-Small Cell Lung | Significant growth inhibition |
Combination Therapies
Research indicates that this compound can enhance the efficacy of other anticancer agents. Studies have explored its combination with drugs such as cisplatin, gemcitabine, and paclitaxel:
- Combination Effects: In vivo studies demonstrated that combining this compound with cisplatin and gemcitabine resulted in significantly improved antitumor activity compared to monotherapy .
- Administration Schedule: The timing of administration plays a crucial role; sequential administration often yields better outcomes than simultaneous dosing .
Table 2: Combination Therapy Outcomes
Drug Combined | Administration Schedule | Antitumor Effect |
---|---|---|
Cisplatin | Sequential | Enhanced growth inhibition |
Gemcitabine | Simultaneous | Moderate growth inhibition |
Paclitaxel | Sequential | Significant synergistic effect |
Case Studies
Several clinical studies have evaluated the safety and efficacy of this compound:
- Phase I Study: A trial involving patients with liposarcoma showed a partial response lasting over 54 weeks. Main toxicities included neutropenia and infusion-related pain .
- Antivascular Effects: Research utilizing MRI and confocal microscopy demonstrated that this compound significantly reduced tumor vascularity within hours of administration in models bearing human breast tumors .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-(2-phenylethylamino)propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H67N5O6/c1-13-27(6)35(43(10)39(48)33(25(2)3)41-38(47)34(26(4)5)42(8)9)31(49-11)24-32(45)44-23-17-20-30(44)36(50-12)28(7)37(46)40-22-21-29-18-15-14-16-19-29/h14-16,18-19,25-28,30-31,33-36H,13,17,20-24H2,1-12H3,(H,40,46)(H,41,47)/t27-,28+,30-,31+,33-,34-,35-,36+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMVCVHATYROOS-ZBFGKEHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)NCCC2=CC=CC=C2)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H67N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031350 | |
Record name | Soblidotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
702.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149606-27-9 | |
Record name | Soblidotin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149606279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Soblidotin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12677 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Soblidotin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SOBLIDOTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQC51A0WQH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。